molecular formula C12H6F4O3 B3286843 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde CAS No. 832739-99-8

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde

Cat. No. B3286843
CAS RN: 832739-99-8
M. Wt: 274.17 g/mol
InChI Key: LZDXFKZOOKGZMH-UHFFFAOYSA-N
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Description

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H6F4O3 and a molecular weight of 274.17 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 . This indicates that the compound has a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) with a tetrafluorophenoxy group and a methyl group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 274.17 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Furan-carbaldehyde derivatives, including those similar to "5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde", are pivotal in synthesizing a wide range of organic compounds. For instance, the Knoevenagel condensations involving furan-carbaldehyde with various compounds under microwave irradiation and classical conditions have been explored for synthesizing heterocyclic compounds. This highlights the compound's utility in organic synthesis and the development of new materials (Gajdoš, Miklovič, & Krutošíková, 2006).

Biological Activities

Compounds structurally related to furan-carbaldehyde have shown potential in various biological applications. For example, derivatives from the spent broth of certain fungi have demonstrated antitumor activities, inhibiting the proliferation of tumor cells in vitro. This suggests potential pharmaceutical applications, particularly in cancer therapy (Jia et al., 2015).

Material Science and Catalysis

Furan-carbaldehyde derivatives are also significant in material science and catalysis, where they are used as precursors for synthesizing polymers and catalysts. For example, the enzymatic oxidation of related compounds to furan-2,5-dicarboxylic acid, a precursor for biobased polymers, showcases the compound's relevance in sustainable material production (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXFKZOOKGZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184160
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832739-99-8
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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